1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of nitroaromatic compounds It features a pyrrole ring substituted with a nitrophenyl group and an aldehyde functional group
Scientific Research Applications
1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Preparation Methods
The synthesis of 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several routes. One common method involves the reaction of 2-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using solvents like ethanol or acetonitrile. Another approach involves the cyclization of 2-nitrophenyl-substituted intermediates under acidic or basic conditions to form the desired pyrrole ring .
Chemical Reactions Analysis
1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other nitroaromatic compounds and pyrrole derivatives:
2-Nitrobenzaldehyde: Similar in structure but lacks the pyrrole ring, making it less versatile in certain synthetic applications.
1-(2-Nitrophenyl)ethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
2-Nitrobenzyl alcohol: Another nitroaromatic compound with different functional groups, used in photochemical studies.
The uniqueness of this compound lies in its combination of the nitro group, pyrrole ring, and aldehyde functional group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-9-4-3-7-12(9)10-5-1-2-6-11(10)13(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLICLRBZPFXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405858 | |
Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33265-61-1 | |
Record name | 1-(2-Nitrophenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33265-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why did 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde not undergo the Morita–Baylis–Hillman reaction, unlike its imidazole analogue?
A1: While the paper doesn't delve into the specific reasons for this difference in reactivity, it highlights a key observation: this compound did not participate in the Morita–Baylis–Hillman reaction under the tested conditions []. This suggests that the electronic and/or steric properties conferred by the pyrrole ring in this specific molecule may hinder the reaction. Further investigation, potentially through computational chemistry approaches, could provide more detailed explanations for this observed lack of reactivity.
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